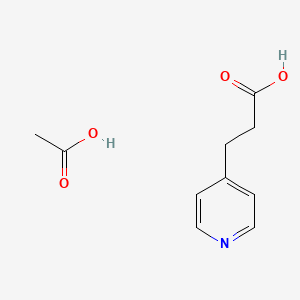
Acetic acid;3-pyridin-4-ylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-pyridin-4-ylpropanoic acid can be achieved through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product . Another method includes the use of Grignard reagents, where 4-pyridinecarboxaldehyde reacts with a Grignard reagent followed by acid hydrolysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3-pyridin-4-ylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, piperidines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Acetic acid;3-pyridin-4-ylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of acetic acid;3-pyridin-4-ylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
3-(3-Pyridyl)propionic acid: Similar in structure but with the pyridine ring at a different position.
4-Pyridinepropionic acid: Another derivative with similar properties but different reactivity due to the position of the pyridine ring.
Uniqueness
Acetic acid;3-pyridin-4-ylpropanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
CAS No. |
195375-38-3 |
|---|---|
Molecular Formula |
C10H13NO4 |
Molecular Weight |
211.21 g/mol |
IUPAC Name |
acetic acid;3-pyridin-4-ylpropanoic acid |
InChI |
InChI=1S/C8H9NO2.C2H4O2/c10-8(11)2-1-7-3-5-9-6-4-7;1-2(3)4/h3-6H,1-2H2,(H,10,11);1H3,(H,3,4) |
InChI Key |
ODSRSJGBCBQXOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CN=CC=C1CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-](/img/structure/B12583180.png)
![[(2S)-1-(4-Bromohexa-2,4-dien-1-yl)pyrrolidin-2-yl]methanol](/img/structure/B12583181.png)
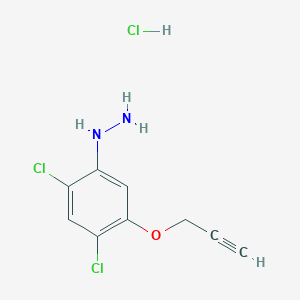

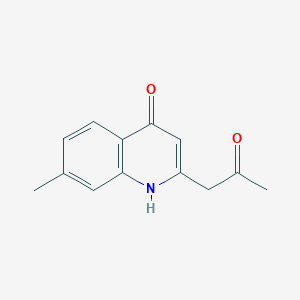
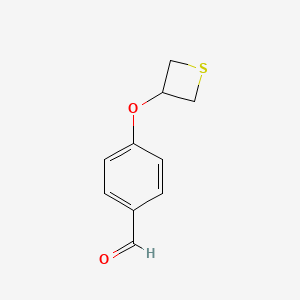
![Tributyl{4-[(4-methoxyphenyl)methoxy]but-1-en-1-yl}stannane](/img/structure/B12583217.png)
![2-(2-{2-[(Dec-9-en-1-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B12583222.png)
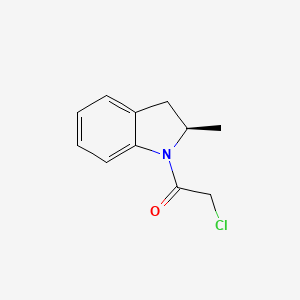
![2H-Pyran, 2-[[4-(2-bromoethoxy)-3-methoxyphenyl]methoxy]tetrahydro-](/img/structure/B12583232.png)
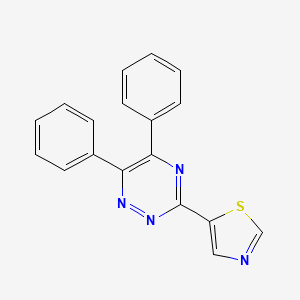
![Methyl 4-[(phenylethynyl)sulfanyl]benzoate](/img/structure/B12583258.png)

